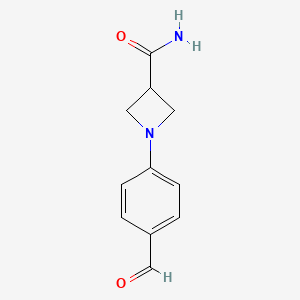
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid is a synthetic organic compound characterized by the presence of benzoylamino, difluoro, and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,6-difluoro-5-hydroxyhexanoic acid with benzoyl chloride in the presence of a base such as sodium hydroxide to form the benzoylamino derivative. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 2-(Benzoylamino)-6,6-difluoro-5-oxohexanoic acid.
Reduction: Formation of 2-(Amino)-6,6-difluoro-5-hydroxyhexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The difluoro groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Amino)-6,6-difluoro-5-hydroxyhexanoic acid
- 2-(Benzoylamino)-6-fluoro-5-hydroxyhexanoic acid
- 2-(Benzoylamino)-6,6-difluoro-5-oxohexanoic acid
Uniqueness
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid is unique due to the presence of both benzoylamino and difluoro groups, which confer distinct chemical properties such as increased stability and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H15F2NO4 |
|---|---|
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
2-benzamido-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H15F2NO4/c14-11(15)10(17)7-6-9(13(19)20)16-12(18)8-4-2-1-3-5-8/h1-5,9-11,17H,6-7H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
IKVLZRYMBYIKMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
